MFCD18317505
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Overview
Description
MFCD18317505 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of MFCD18317505 involves specific synthetic routes and reaction conditions. One of the common methods includes the preparation of a triazolo ring compound methanesulfonate crystal form . This method is simple, easy to implement, and suitable for industrial large-scale production. The crystal form prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations.
Chemical Reactions Analysis
MFCD18317505 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in ambient catalyst-free oxidation reactions using water radical cations . These reactions are significant for the formation of quaternary ammonium cations, which are essential in drug development. The common reagents and conditions used in these reactions include water microdroplets and in situ mass spectrometry, achieving high yields under ambient conditions.
Scientific Research Applications
MFCD18317505 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of complex organic compounds and as a reagent in various chemical reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects and as a component in drug formulations. Industrially, it is utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of MFCD18317505 involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
MFCD18317505 can be compared with other similar compounds based on its structure and properties. Similar compounds include those with triazolo ring structures or methanesulfonate groups. These compounds may share some chemical behaviors but differ in their reactivity, stability, and applications. Tools like ChemMine Web Tools and Chemical Similarity Search can be used to identify and compare such compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool in research and industrial applications
Properties
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-8-4-5-11(14)10(7-8)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQACVFYZFTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687542 |
Source
|
Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-97-6 |
Source
|
Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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